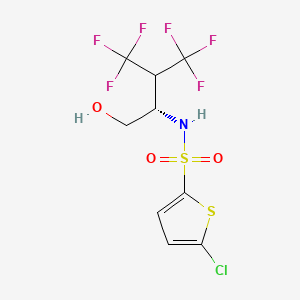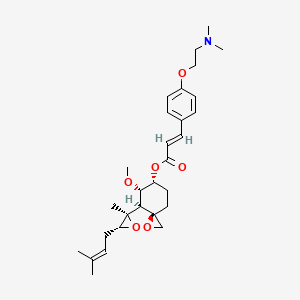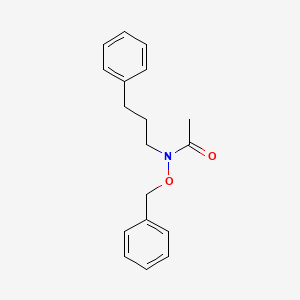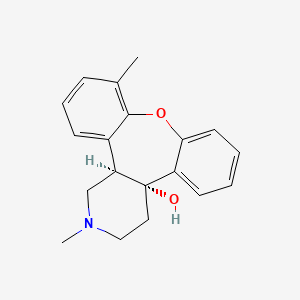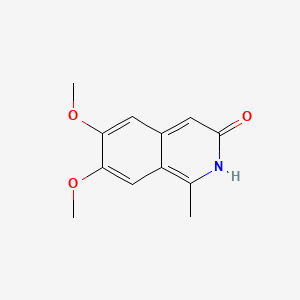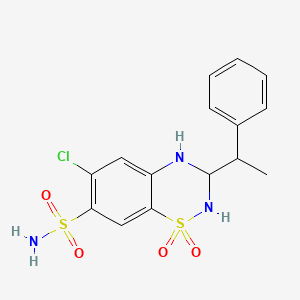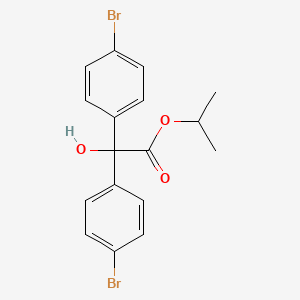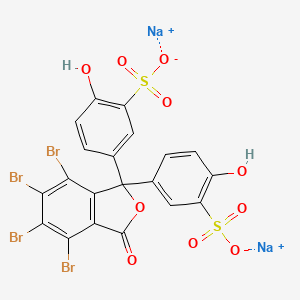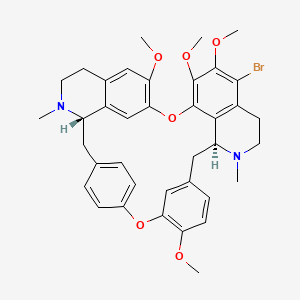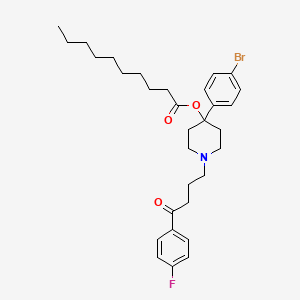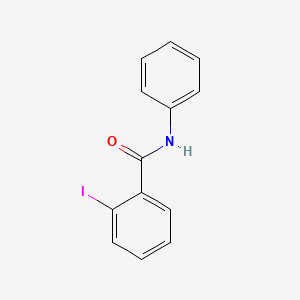
Benodanil
Descripción general
Descripción
Benodanil, también conocido como 2-iodobenzanilida, es un fungicida sintético que pertenece a la clase de las benzamidas. Se usó principalmente para controlar enfermedades fúngicas en cultivos como cereales, verduras y ornamentales. This compound es conocido por su acción sistémica, que inhibe la función mitocondrial al interrumpir el complejo II (succinato deshidrogenasa) en la cadena de transporte de electrones respiratoria .
Aplicaciones Científicas De Investigación
Benodanil ha sido ampliamente estudiado por sus propiedades antifúngicas. Actúa como un inhibidor de la succinato deshidrogenasa, lo que lo hace efectivo contra varios patógenos vegetales como Rhizoctonia solani, Botrytis cinerea y Sclerotinia sclerotiorum . Además, los híbridos de this compound-carboxamida heterocíclica han mostrado actividades antifúngicas significativas y se están explorando para una mayor optimización .
Mecanismo De Acción
Benodanil ejerce sus efectos al inhibir el complejo succinato deshidrogenasa en la cadena respiratoria mitocondrial. Esta inhibición interrumpe la cadena de transporte de electrones, lo que lleva a una detención de la respiración y la producción de energía fúngicas. El objetivo molecular principal es la enzima succinato deshidrogenasa, específicamente las subunidades involucradas en el sitio de unión de la ubiquinona .
Análisis Bioquímico
Biochemical Properties
Benodanil plays a significant role in biochemical reactions, particularly as a succinate dehydrogenase inhibitor. It interacts with enzymes such as succinate dehydrogenase, which is a key enzyme in the citric acid cycle. The interaction between this compound and succinate dehydrogenase involves the inhibition of the enzyme’s activity, which can affect cellular respiration and energy production . Additionally, this compound has been shown to form hydrogen bonds and halogen bonds with other biomolecules, which can influence its biochemical activity .
Cellular Effects
This compound has been observed to have various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s inhibition of succinate dehydrogenase can lead to disruptions in the citric acid cycle, impacting cellular energy production . Moreover, this compound has been reported to exhibit antifungal activity by affecting the growth and morphology of fungal cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes. This compound exerts its effects by inhibiting the activity of succinate dehydrogenase through binding interactions. This inhibition can lead to changes in gene expression and cellular metabolism, ultimately affecting cellular function . The compound’s ability to form hydrogen bonds and halogen bonds with other molecules also plays a role in its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, which may affect its efficacy and potency in biochemical reactions . Additionally, long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, this compound has been shown to inhibit succinate dehydrogenase activity without causing significant toxic effects . At higher dosages, this compound can exhibit toxic or adverse effects, including disruptions in cellular metabolism and potential toxicity to mammalian cells . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in metabolic pathways related to the citric acid cycle. As a succinate dehydrogenase inhibitor, this compound affects the conversion of succinate to fumarate, which is a crucial step in the citric acid cycle . This inhibition can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism. Additionally, this compound’s interactions with other enzymes and cofactors can further influence its role in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across cellular membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can affect its biochemical activity and efficacy. The compound’s ability to form hydrogen bonds and halogen bonds with other molecules can also influence its transport and distribution .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . For instance, this compound’s inhibition of succinate dehydrogenase occurs within the mitochondria, where the enzyme is localized . The compound’s interactions with other biomolecules can also affect its subcellular localization and activity.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Benodanil se puede sintetizar mediante la amidación del ácido 2-iodobenzoico con anilina. La reacción típicamente implica el uso de una base como la trietilamina en un solvente como el benceno. El proceso es exotérmico y requiere la adición cuidadosa de cloruro de 2-iodobenzilo a la solución de anilina .
Métodos de producción industrial: Se ha desarrollado un protocolo práctico y sostenible para la amidación directa de ésteres no activados con aminas en condiciones libres de metales de transición y sin solventes. Este método utiliza terc-butóxido de sodio como mediador, proporcionando rendimientos buenos a excelentes a temperatura ambiente .
Tipos de reacciones:
Reducción: La reducción de this compound puede conducir a la formación de aminas correspondientes.
Sustitución: this compound puede participar en reacciones de sustitución, particularmente sustituciones nucleofílicas debido a la presencia del átomo de yodo.
Reactivos y condiciones comunes:
Oxidación: Agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.
Principales productos:
Oxidación: Posible formación de ácidos carboxílicos o quinonas.
Reducción: Formación de derivados de anilina.
Sustitución: Formación de benzamidas o anilidas sustituidas.
Comparación Con Compuestos Similares
Benodanil es parte de la clase de fungicidas inhibidores de la succinato deshidrogenasa (SDHI). Compuestos similares incluyen:
- Benzovindiflupir
- Bixafen
- Boscalid
- Carboxin
- Fenfuram
- Fluopyram
- Flutolanil
- Fluxapyroxad
- Isopyrazam
- Mepronil
- Oxycarboxin
- Penflufen
- Penthiopyrad
- Sedaxane
- Thifluzamide
En comparación con estos compuestos, this compound tiene una sustitución de yodo única, que puede contribuir a su afinidad de unión específica y acción inhibitoria sobre la enzima succinato deshidrogenasa .
Propiedades
IUPAC Name |
2-iodo-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h1-9H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOZMWRYMKECFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041623 | |
| Record name | Benodanil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15310-01-7 | |
| Record name | Benodanil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15310-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benodanil [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015310017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzanilide, 2-iodo- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100499 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benodanil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benodanil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.759 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENODANIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/993ANP6B3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



